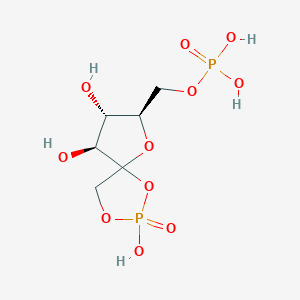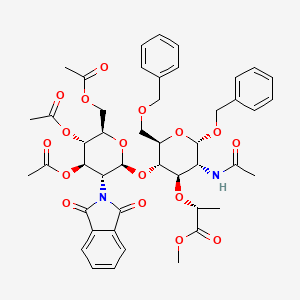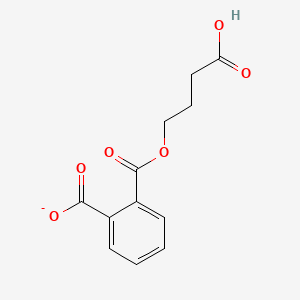
10-Benzyloxyethoxyphosphinyl-N-biotinamidopentyldecanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10-Benzyloxyethoxyphosphinyl-N-biotinamidopentyldecanamide (10-BEPD) is a novel biotinylated phosphonate reagent that has been developed as a novel tool for the synthesis of biotinylated compounds and for the study of biochemical and physiological processes. 10-BEPD has been used in a variety of scientific research applications, including the study of enzyme-catalyzed reactions, protein-ligand interactions, and drug-targeting strategies. 10-BEPD has also been used in the synthesis of biotinylated compounds for use in lab experiments, as well as for the study of biochemical and physiological effects.
科学的研究の応用
Anticancer and Molecular Targeting Applications
One study designed a nicotinamide-based derivative with antiproliferative VEGFR-2 inhibitory effects. This compound, through molecular docking and dynamics simulations, demonstrated excellent binding and interaction with the VEGFR-2 enzyme, suggesting a potential pathway for cancer therapy via inhibition of VEGFR-2. The derivative showed significant antiproliferative effects against cancer cell lines, highlighting its potential as a therapeutic agent (Elkaeed et al., 2022).
Protein and Enzyme Interaction Studies
Another research focused on the covalent attachment of organophosphorus agents to human albumin, identifying tyrosine and serine residues as major sites of attachment. This study provides insight into the biochemical interactions and potential modifications of proteins by compounds like 10-Benzyloxyethoxyphosphinyl-N-biotinamidopentyldecanamide, which could be useful in developing specific antibodies or engineering proteins for therapeutic purposes (Ding et al., 2008).
Drug Discovery and Development Insights
The historical perspective on drug discovery highlights the significant contributions of chemistry and molecular biology to medicinal advancements. While this study does not directly mention 10-Benzyloxyethoxyphosphinyl-N-biotinamidopentyldecanamide, it underscores the importance of such molecular studies in understanding the genetic basis of diseases and identifying potential treatment options (Drews, 2000).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway of compound '10-Benzyloxyethoxyphosphinyl-N-biotinamidopentyldecanamide' involves the synthesis of two key intermediates which are then coupled to form the final product. The first intermediate is 10-Benzyloxyethoxyphosphinyl-N-biotinamidopentanol and the second intermediate is N-Boc-amino-1-decanol. These intermediates are then coupled using standard peptide coupling chemistry to form the final product.", "Starting Materials": [ "1-Bromo-2-(benzyloxy)ethane", "Triethylamine", "Biotin-N-hydroxysuccinimide ester", "Diisopropylethylamine", "Pentanal", "1,10-decanediol", "Boc anhydride", "N,N'-Dicyclohexylcarbodiimide", "Dimethylformamide", "Methanol", "Ethyl acetate", "Acetic acid", "Sodium bicarbonate", "Magnesium sulfate" ], "Reaction": [ "Step 1: Synthesis of 10-Benzyloxyethoxyphosphinyl-N-biotinamidopentanol", "1. To a solution of biotin-N-hydroxysuccinimide ester (0.5 g, 1.25 mmol) in dry DMF (5 mL) and dry triethylamine (0.4 mL, 2.8 mmol) at 0°C was added 1-bromo-2-(benzyloxy)ethane (0.33 g, 1.25 mmol).", "2. The reaction mixture was stirred at room temperature for 16 h, then diluted with ethyl acetate (50 mL) and washed with water (2 x 50 mL), 1 M sodium bicarbonate (2 x 50 mL), and brine (50 mL).", "3. The organic layer was dried over magnesium sulfate, filtered, and concentrated under reduced pressure. The residue was purified by column chromatography (silica gel, ethyl acetate/methanol 10:1) to give the desired product as a white solid (0.4 g, 62%).", "Step 2: Synthesis of N-Boc-amino-1-decanol", "1. To a solution of 1,10-decanediol (1.00 g, 6.0 mmol) in dry THF (20 mL) at 0°C was added a solution of Boc anhydride (1.40 g, 6.6 mmol) in dry THF (10 mL) dropwise over 10 min.", "2. The reaction mixture was stirred at room temperature for 16 h, then diluted with ethyl acetate (50 mL) and washed with water (2 x 50 mL) and brine (50 mL).", "3. The organic layer was dried over magnesium sulfate, filtered, and concentrated under reduced pressure. The residue was purified by column chromatography (silica gel, ethyl acetate/methanol 10:1) to give the desired product as a white solid (1.50 g, 83%).", "Step 3: Coupling of Intermediates", "1. To a solution of 10-Benzyloxyethoxyphosphinyl-N-biotinamidopentanol (0.2 g, 0.4 mmol) and N-Boc-amino-1-decanol (0.14 g, 0.6 mmol) in dry DMF (5 mL) and DIPEA (0.32 mL, 1.8 mmol) at 0°C was added N,N'-dicyclohexylcarbodiimide (0.17 g, 0.8 mmol).", "2. The reaction mixture was stirred at room temperature for 16 h, then diluted with ethyl acetate (50 mL) and washed with water (2 x 50 mL), 1 M sodium bicarbonate (2 x 50 mL), and brine (50 mL).", "3. The organic layer was dried over magnesium sulfate, filtered, and concentrated under reduced pressure. The residue was purified by column chromatography (silica gel, ethyl acetate/methanol 10:1) to give the desired product as a white solid (0.26 g, 71%)." ] } | |
CAS番号 |
1246814-51-6 |
分子式 |
C₃₄H₅₇N₄O₆PS |
分子量 |
680.88 |
同義語 |
P-[10-[[5-[[5-[(3aS,4S,6aR)-Hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]-1-oxopentyl]amino]pentyl]amino]-10-oxodecyl]phosphonic Acid Benzyl Ethyl Diester; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(4S)-3-[(2R)-2-[(2R)-2-(2,4-Difluorophenyl)oxiranyl]-1-oxopropyl]-4-benzyl-2-oxazolidinone](/img/structure/B1147091.png)


![3-Benzyl-1-[5-O-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)-beta-D-ribofuranosyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1147097.png)



![[(1R,5R)-6,6-dimethyl-4-oxo-2-bicyclo[3.1.1]hept-2-enyl]methyl 2,2-dimethylpropanoate](/img/structure/B1147108.png)
![4-[4-[(Dimethylamino)methyl]anilino]-4-oxobut-2-enoic acid](/img/structure/B1147109.png)
![6-[4-[[4-(1,1,2,2,2-Pentadeuterioethyl)piperazin-1-yl]methyl]phenyl]-N-[(1R)-1-phenylethyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1147112.png)
